molecular formula C36H34N4O8 B13138192 Fmoc-D-norArg(Z)2-OH

Fmoc-D-norArg(Z)2-OH

Cat. No.: B13138192
M. Wt: 650.7 g/mol
InChI Key: OJBZBKXVLYDJEI-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-norArg(Z)2-OH, also known as fluorenylmethyloxycarbonyl-D-norarginine(Z)2-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protecting group for the amino group of arginine. The fluorenylmethyloxycarbonyl group is base-labile, making it a popular choice for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-norArg(Z)2-OH typically involves the protection of the amino group of D-norarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-norArg(Z)2-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide and the fluorenylmethyloxycarbonyl byproduct.

Scientific Research Applications

Chemistry

Fmoc-D-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group of arginine, allowing for selective deprotection and coupling reactions .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic peptides and imaging agents .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-D-norArg(Z)2-OH involves the protection of the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-norArg(Z)2-OH is unique due to its specific protecting group, which offers stability under acidic conditions and can be selectively removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Properties

Molecular Formula

C36H34N4O8

Molecular Weight

650.7 g/mol

IUPAC Name

(2R)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m1/s1

InChI Key

OJBZBKXVLYDJEI-WJOKGBTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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